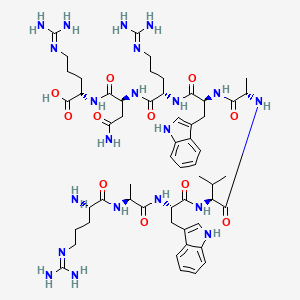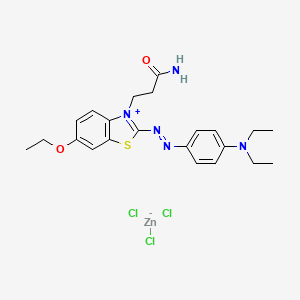
3-(3-Amino-3-oxopropyl)-2-((4-(diethylamino)phenyl)azo)-6-ethoxybenzothiazolium trichlorozincate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Amino-3-oxopropyl)-2-((4-(diethylamino)phenyl)azo)-6-ethoxybenzothiazolium trichlorozincate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzothiazolium core, which is often associated with significant biological activity and industrial relevance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-3-oxopropyl)-2-((4-(diethylamino)phenyl)azo)-6-ethoxybenzothiazolium trichlorozincate typically involves multiple steps, including the formation of the benzothiazolium core, the introduction of the azo group, and the incorporation of the trichlorozincate moiety. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
3-(3-Amino-3-oxopropyl)-2-((4-(diethylamino)phenyl)azo)-6-ethoxybenzothiazolium trichlorozincate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation states of the compound, potentially altering its chemical and physical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, allowing for the modification of its chemical structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of modified compounds with varying properties.
Scientific Research Applications
3-(3-Amino-3-oxopropyl)-2-((4-(diethylamino)phenyl)azo)-6-ethoxybenzothiazolium trichlorozincate has numerous applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(3-Amino-3-oxopropyl)-2-((4-(diethylamino)phenyl)azo)-6-ethoxybenzothiazolium trichlorozincate involves its interaction with specific molecular targets and pathways. The compound’s benzothiazolium core is known to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The azo group can also play a role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Amino-3-oxopropyl)-2-((4-(dimethylamino)phenyl)azo)-6-ethoxybenzothiazolium trichlorozincate
- 3-(3-Amino-3-oxopropyl)-2-((4-(diethylamino)phenyl)azo)-6-methoxybenzothiazolium trichlorozincate
- 3-(3-Amino-3-oxopropyl)-2-((4-(diethylamino)phenyl)azo)-6-ethoxybenzothiazolium dichlorozincate
Uniqueness
The uniqueness of 3-(3-Amino-3-oxopropyl)-2-((4-(diethylamino)phenyl)azo)-6-ethoxybenzothiazolium trichlorozincate lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
94233-04-2 |
|---|---|
Molecular Formula |
C22H28Cl3N5O2SZn |
Molecular Weight |
598.3 g/mol |
IUPAC Name |
3-[2-[[4-(diethylamino)phenyl]diazenyl]-6-ethoxy-1,3-benzothiazol-3-ium-3-yl]propanamide;trichlorozinc(1-) |
InChI |
InChI=1S/C22H27N5O2S.3ClH.Zn/c1-4-26(5-2)17-9-7-16(8-10-17)24-25-22-27(14-13-21(23)28)19-12-11-18(29-6-3)15-20(19)30-22;;;;/h7-12,15H,4-6,13-14H2,1-3H3,(H-,23,28);3*1H;/q;;;;+2/p-2 |
InChI Key |
UFZOGYWUTFUTQC-UHFFFAOYSA-L |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=[N+](C3=C(S2)C=C(C=C3)OCC)CCC(=O)N.Cl[Zn-](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


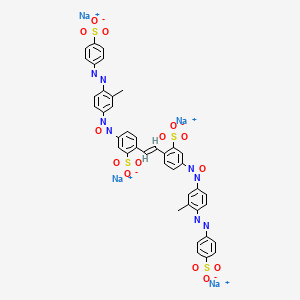


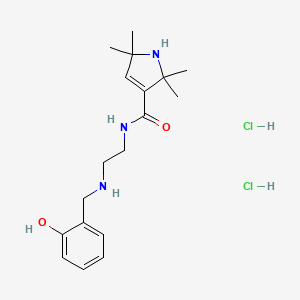
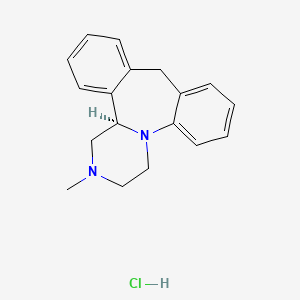
![dihydrogen phosphate;[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium](/img/structure/B12716110.png)

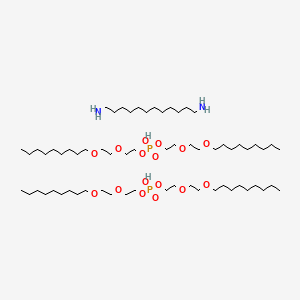

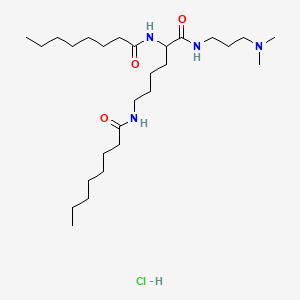
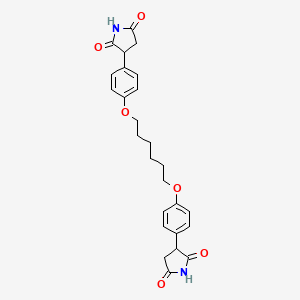
![N-[[5-(2-Fluorophenyl)-2,3-dihydro-1-methyl-1H-1,4-benzodiazepin-2-YL]methyl]phthalimide](/img/structure/B12716129.png)

